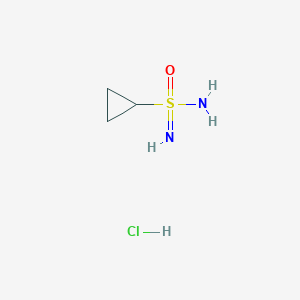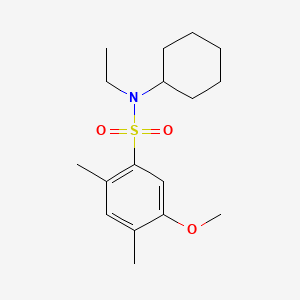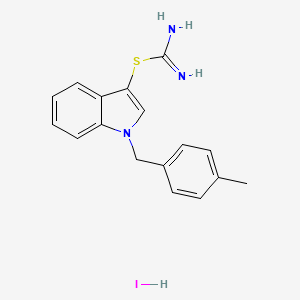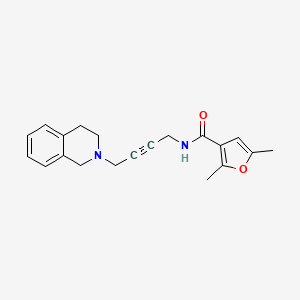
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the preparation of hyperbranched polymers with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented . More research is needed to understand the specific reactions involving “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” are not well-documented . More research is needed to determine these properties.Applications De Recherche Scientifique
Buffer Interactions and Solubility Studies
Research on related buffers such as Tris(hydroxymethyl)aminomethane and its derivatives has provided insights into the solubilities and transfer free energies of these compounds from water to aqueous ethanol solutions. Such studies are crucial for pH control in physiological regions, highlighting the significance of understanding solubility and interaction behaviors for scientific applications (Taha & Lee, 2010).
Crystal Structure Analysis
The crystal structure analysis of N-methylmethanesulfonamide at low temperatures offers insights into the conformation and structural aspects of methanesulfonamide derivatives. This type of research is fundamental for the development of new compounds with potential scientific and industrial applications (Higgs et al., 2002).
Synthetic Organic Chemistry
The synthesis of various vinylsulfones and vinylsulfonamides, which include methanesulfonamide derivatives, has shown a wide range of biological activities. These compounds are frequently used in synthetic organic chemistry for their active roles in different chemical reactions, demonstrating the versatility of sulfonamide derivatives in scientific research (2020).
Antibacterial Activity of Sulfonamide Derivatives
Studies on sulfonamide compounds and their metal complexes have revealed antibacterial activities against both gram-positive and gram-negative bacteria. This research underlines the potential of sulfonamide derivatives in developing new antibacterial agents (Özdemir et al., 2009).
Electrolyte Development for Rechargeable Batteries
Research into new sulfone electrolytes, including those with cycloalkyl groups, has explored their use as solvents for rechargeable lithium batteries. This work contributes to the development of battery technologies by identifying solvents with high electrochemical windows and suitable conductivities (Sun & Angell, 2004).
Safety and Hazards
Orientations Futures
The future directions for research on “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . Additionally, the potential applications of this compound in various industries such as pharmaceutical and food industries could be explored .
Propriétés
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-8(12(2,10)11)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFSISBNWKGGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)


![2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)




![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)
